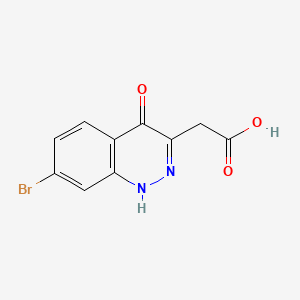![molecular formula C12H11N3 B14901257 (9H-Pyrido[3,4-b]indol-1-yl)methanamine](/img/structure/B14901257.png)
(9H-Pyrido[3,4-b]indol-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Pyrido[3,4-b]indol-1-yl)methanamine is a chemical compound with the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of (9H-Pyrido[3,4-b]indol-1-yl)methanamine typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method involves the use of metal-organic frameworks synthesized via imide condensation reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
(9H-Pyrido[3,4-b]indol-1-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(9H-Pyrido[3,4-b]indol-1-yl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (9H-Pyrido[3,4-b]indol-1-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in biological processes, leading to changes in cellular functions . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
(9H-Pyrido[3,4-b]indol-1-yl)methanamine can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Indole-2-carboxylic acid: A compound with antiviral activity against various RNA and DNA viruses.
Indole-3-carbinol: A compound with potential anticancer properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications .
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
9H-pyrido[3,4-b]indol-1-ylmethanamine |
InChI |
InChI=1S/C12H11N3/c13-7-11-12-9(5-6-14-11)8-3-1-2-4-10(8)15-12/h1-6,15H,7,13H2 |
InChI Key |
CGMHKQZWJUSGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


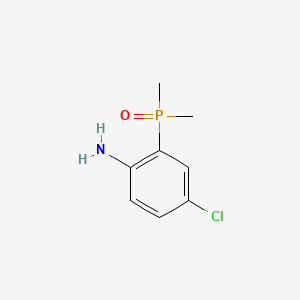
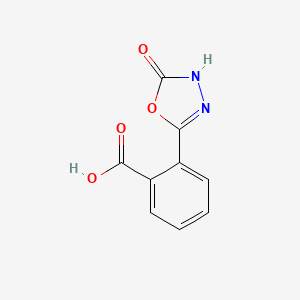
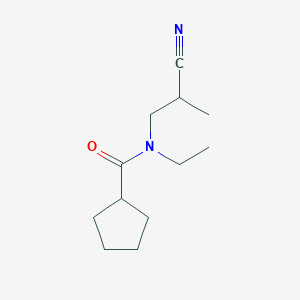

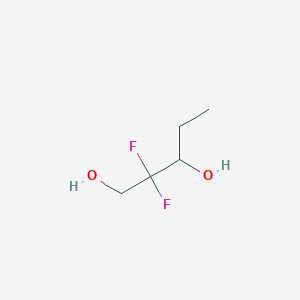
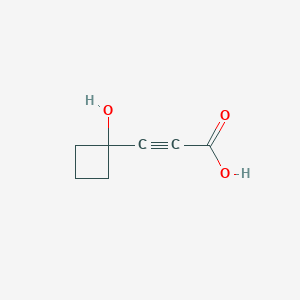
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
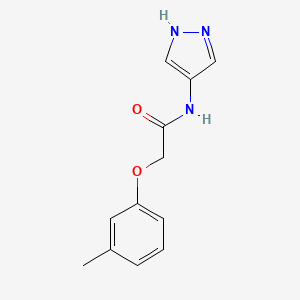
![N-(3-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14901212.png)
![5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine](/img/structure/B14901235.png)
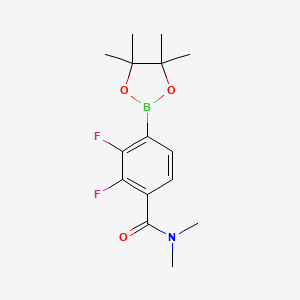
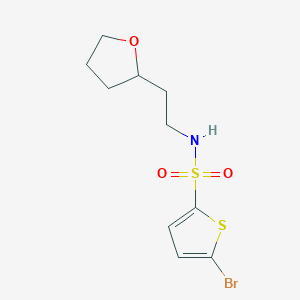
![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)
